Zinc, bromo(4-methoxyphenyl)-
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Overview
Description
Zinc, bromo(4-methoxyphenyl)- is an organozinc compound with the molecular formula C7H7BrOZn It is a zinc derivative of 4-methoxyphenyl bromide, where the bromine atom is bonded to the zinc atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bromo(4-methoxyphenyl)- typically involves the reaction of 4-methoxyphenyl bromide with a zinc reagent. One common method is the use of a Grignard reagent, where 4-methoxyphenyl bromide reacts with magnesium to form the Grignard reagent, which is then treated with zinc chloride to yield the desired organozinc compound .
Industrial Production Methods
Industrial production of Zinc, bromo(4-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Zinc, bromo(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid.
Major Products
The major products of these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling, the product is a biaryl compound formed by the coupling of the 4-methoxyphenyl group with the aryl group of the boronic acid .
Scientific Research Applications
Zinc, bromo(4-methoxyphenyl)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of functional materials, including polymers and organic electronic materials.
Mechanism of Action
The mechanism of action of Zinc, bromo(4-methoxyphenyl)- in chemical reactions involves the transfer of the 4-methoxyphenyl group from the zinc atom to the target molecule. In coupling reactions, the palladium catalyst facilitates the oxidative addition of the organozinc compound, followed by transmetalation and reductive elimination steps to form the final product .
Comparison with Similar Compounds
Similar Compounds
Zinc, bromo(4-methylphenyl)-: Similar structure but with a methyl group instead of a methoxy group.
Zinc, bromo(4-chlorophenyl)-: Similar structure but with a chlorine atom instead of a methoxy group.
Zinc, bromo(4-fluorophenyl)-: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
Zinc, bromo(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence the electronic properties and reactivity of the compound. The methoxy group is an electron-donating group, which can enhance the nucleophilicity of the phenyl ring and affect the overall reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
bromozinc(1+);methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCAKBQWDKHYPP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[C-]C=C1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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